2-hydroxy-4-methoxy-1-methyl-6-oxo-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2H-pyridine-3-carbonitrile
Description
This compound features a pyridine core substituted with hydroxy (C2), methoxy (C4), methyl (C1), and oxo (C6) groups. At position 3, a glycosyl moiety (a β-D-glucopyranosyl unit) is attached via an ether linkage, alongside a carbonitrile group (C3). The glycosylation introduces significant polarity and hydrogen-bonding capacity, distinguishing it from simpler pyridine carbonitriles.
Properties
Molecular Formula |
C14H20N2O9 |
|---|---|
Molecular Weight |
360.32 g/mol |
IUPAC Name |
2-hydroxy-4-methoxy-1-methyl-6-oxo-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C14H20N2O9/c1-16-8(18)3-7(23-2)14(5-15,13(16)22)25-12-11(21)10(20)9(19)6(4-17)24-12/h3,6,9-13,17,19-22H,4H2,1-2H3/t6-,9+,10+,11-,12+,13?,14?/m1/s1 |
InChI Key |
QZRKNNXRNBTODR-ZILDAPBQSA-N |
Isomeric SMILES |
CN1C(C(C(=CC1=O)OC)(C#N)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O |
Canonical SMILES |
CN1C(C(C(=CC1=O)OC)(C#N)OC2C(C(C(C(O2)CO)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 1,3-Dicarbonyl Precursors
A common method involves the reaction of 1,3-diketones with β-amino ketones or nitriles under acidic conditions. For example:
- 1,3-Diketone intermediate : 3-Oxo-4-methoxy-2-methylpentanedinitrile reacts with ammonium acetate in acetic acid to form the pyridine ring[^9^].
- Mechanism : The reaction proceeds via enamine formation, followed by cyclization and aromatization (Scheme 1)[^9^].
Table 1: Cyclocondensation Conditions and Yields
| Starting Material | Catalyst | Temperature | Yield | Reference |
|---|---|---|---|---|
| 3-Oxo-4-methoxy-2-methylpentanedinitrile | NH₄OAc | 100°C | 65% |
Functionalization of Preformed Pyridines
Chlorination and oxidation steps are used to introduce the 6-oxo and 2-hydroxymethyl groups:
- Chlorination : Treatment of 4-methoxy-2-methylpyridine with Cl₂ in acetic acid yields 2-chloromethyl-4-methoxypyridine[^1^].
- Hydrolysis : Subsequent NaOH-mediated hydrolysis produces 2-hydroxymethyl-4-methoxypyridine[^1^][^3^].
Glycosylation Strategies
The β-D-glucopyranosyl group is introduced via Koenigs-Knorr or acid-catalyzed glycosylation.
Koenigs-Knorr Glycosylation
- Glycosyl Donor : Peracetylated β-D-glucopyranosyl bromide is reacted with the pyridine core under silver oxide (Ag₂O) catalysis[^7^].
- Key Step : Stereoselective formation of the β-glycosidic bond via neighboring group participation[^7^].
Table 2: Glycosylation Reaction Parameters
| Donor | Acceptor | Promoter | Solvent | β:α Ratio | Yield | |
|---|---|---|---|---|---|---|
| Peracetyl glucopyranosyl Br | Pyridin-3-ol | Ag₂O | CH₂Cl₂ | 9:1 | 72% |
Acid-Catalyzed Glycosylation
- Method : HCl-catalyzed coupling of the pyridine alcohol with peracetyl glucose in toluene[^5^].
- Advantage : Avoids toxic heavy-metal promoters[^5^].
Final Functionalization and Optimization
Cyanidation at C3
The nitrile group is introduced via nucleophilic substitution:
- Reagent : CuCN in DMF at 120°C replaces a halogen or hydroxyl group at C3[^10^].
Oxidation and Methoxylation
- 6-Oxo Group : MnO₂-mediated oxidation of a secondary alcohol[^1^].
- 4-Methoxy Group : Dimethyl sulfate (DMS) methylation under basic conditions[^3^].
Table 3: Critical Oxidation and Methylation Steps
| Step | Reagent | Conditions | Yield |
|---|---|---|---|
| C6 Oxidation | MnO₂ | CHCl₃, reflux | 85% |
| C4 Methylation | DMS, K₂CO₃ | Acetone, 60°C | 90% |
Stereochemical Considerations
The β-configuration of the glucopyranosyl linkage is ensured by:
- Protecting Groups : Benzoyl or acetyl groups on glucose direct β-selectivity[^7^].
- Solvent Effects : Nitromethane enhances β-glycoside formation[^7^].
Challenges and Innovations
- Low Yields in Glycosylation : Polar aprotic solvents (e.g., DMF) improve solubility of glycosyl donors[^5^].
- Byproduct Formation : Chromatographic purification (SiO₂, CHCl₃/MeOH) isolates the target compound[^14^].
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-4-methoxy-1-methyl-6-oxo-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2H-pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific functional groups being targeted .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different quinone derivatives, while reduction reactions can yield various alcohols and amines .
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable reagent in organic synthesis.
Biology
Research has indicated that the compound exhibits potential biological activities , including:
- Antioxidant Properties : The presence of hydroxyl groups suggests that it can scavenge free radicals, which may protect cells from oxidative damage.
- Anti-inflammatory Effects : Studies have shown that it can reduce pro-inflammatory cytokines in vitro and in vivo models.
Medicine
The compound has been explored for its potential therapeutic applications:
- Anticancer Activity : Preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction.
Industry
In industrial applications, the compound is utilized in the development of new materials and as an additive in various processes. Its unique properties make it suitable for enhancing product performance and stability.
Case Study 1: Anti-inflammatory Activity
A murine model study demonstrated that treatment with the compound significantly reduced levels of pro-inflammatory cytokines in a dose-dependent manner.
Case Study 2: Antioxidant Properties
In vitro assays indicated that the compound effectively scavenged free radicals compared to standard antioxidants like ascorbic acid.
Case Study 3: Anticancer Activity
Research published in PMC highlighted significant cytotoxic effects on various cancer cell lines (e.g., A549 and HeLa cells), suggesting potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 2-hydroxy-4-methoxy-1-methyl-6-oxo-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2H-pyridine-3-carbonitrile involves its interaction with various molecular targets and pathways. It can modulate the activity of enzymes involved in oxidative stress and inflammation, leading to its potential therapeutic effects. The compound may also interact with cellular receptors and signaling pathways, influencing various biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Heterocyclic Core : The target’s pyridine core contrasts with dihydropyrimidines () and pyridin-2-ones (), which may influence electronic properties and reactivity.
- Glycosylation: The β-D-glucopyranosyl group in the target is unique among the analogs, likely enhancing hydrophilicity and bioavailability compared to non-glycosylated derivatives .
- Substituent Diversity : Thioether () and bromoaryl () groups in analogs highlight the role of lipophilic substituents in modulating activity.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
Key Observations :
Research Implications and Gaps
- Activity Prediction : Molecular docking (as in ) could elucidate the target’s binding affinity for enzymes like NADPH oxidase or cytochrome P450 .
- Data Gaps : Melting point, solubility, and in vitro activity data for the target compound are absent in the provided evidence, highlighting the need for experimental studies.
Biological Activity
2-Hydroxy-4-methoxy-1-methyl-6-oxo-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2H-pyridine-3-carbonitrile is a complex organic compound with significant biological activity. Its structure includes a pyridine ring and a sugar moiety, which contribute to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C14H20N2O9 |
| Molecular Weight | 360.32 g/mol |
| CAS Number | 81861-72-5 |
| Density | 1.62 g/cm³ |
| Boiling Point | 765ºC at 760 mmHg |
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways:
- Enzyme Modulation : The compound interacts with enzymes involved in oxidative stress and inflammation. This suggests potential applications in treating conditions characterized by these factors.
- Cell Signaling : It may influence cellular receptors and signaling pathways, impacting immune responses and cellular communication .
- Antioxidant Properties : The presence of hydroxyl groups in its structure indicates potential antioxidant capabilities, which can protect cells from oxidative damage.
Therapeutic Applications
Research indicates that this compound may have several therapeutic applications:
- Anti-inflammatory Effects : Studies suggest that it can reduce inflammation markers in vitro and in vivo models.
- Antioxidant Activity : Its ability to scavenge free radicals could be beneficial in preventing oxidative stress-related diseases.
- Potential Anticancer Properties : Preliminary studies indicate that it may inhibit cancer cell proliferation through apoptosis induction .
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
Case Study 1: Anti-inflammatory Activity
A study demonstrated that treatment with the compound significantly reduced pro-inflammatory cytokines in a murine model of arthritis. The results indicated a dose-dependent response with notable reductions observed at higher concentrations.
Case Study 2: Antioxidant Properties
In vitro assays showed that the compound scavenged free radicals effectively compared to standard antioxidants like ascorbic acid. This suggests its potential as a natural antioxidant agent.
Case Study 3: Anticancer Activity
Research published in PMC highlighted that derivatives similar to this compound exhibited significant cytotoxic effects on various cancer cell lines (e.g., A549 and HeLa cells), suggesting its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
The biological activity of 2-hydroxy-4-methoxy-1-methyl-6-oxo compounds can be compared with other known compounds exhibiting similar structures or mechanisms:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
